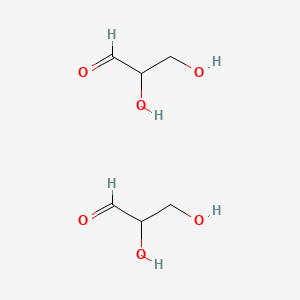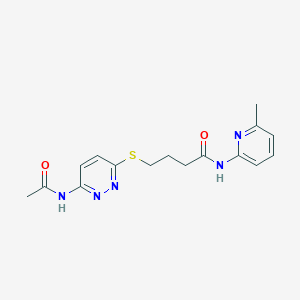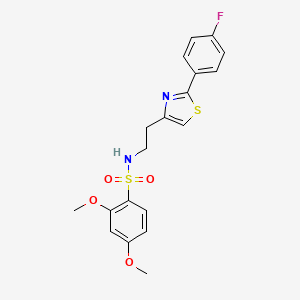
2,3-dihydroxypropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is the simplest of all common aldoses and exists as a sweet, colorless crystalline solid. This compound plays a crucial role as an intermediate in carbohydrate metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropanal can be synthesized through the mild oxidation of glycerol. This process typically involves the use of hydrogen peroxide and a ferrous salt as a catalyst . Another method includes the oxidative cleavage of the bis(acetal) of mannitol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis from glycerol is a common laboratory method that could be scaled up for industrial purposes.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various acids or bases can be used to facilitate substitution reactions.
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Substitution: Various glyceraldehyde derivatives depending on the substituents used.
Applications De Recherche Scientifique
2,3-Dihydroxypropanal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-dihydroxypropanal involves its role as an intermediate in metabolic pathways. It participates in glycolysis and the pentose phosphate pathway, where it is involved in the conversion of glucose to pyruvate and the production of NADPH . In cancer research, it has been observed to inhibit cancer cell growth by interfering with cellular metabolism .
Comparaison Avec Des Composés Similaires
Dihydroxyacetone: Another triose monosaccharide with a similar structure but differs in the position of the carbonyl group.
Erythrose: A tetrose monosaccharide with an additional carbon atom.
Threose: Another tetrose monosaccharide with a different stereochemistry.
Uniqueness: 2,3-Dihydroxypropanal is unique due to its role as a configurational standard for carbohydrates and its involvement in essential metabolic pathways . Its ability to selectively inhibit cancer growth without affecting normal tissues also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
23147-59-3; 26793-98-6; 56-82-6 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.156 |
Nom IUPAC |
2,3-dihydroxypropanal |
InChI |
InChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2 |
Clé InChI |
NGNVWCSFFIVLAR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)O)O.C(C(C=O)O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2687681.png)
![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)

![6-Ethyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2687687.png)
![6-methanesulfonyl-N-[1-(4-methanesulfonylphenyl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2687689.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dimethylbenzoate](/img/structure/B2687692.png)
![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)
![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)
![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)
